2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a (2-methoxyethyl)amino group, at position 4 with a methyl group, and at position 5 with a carboxamide moiety bearing a pyridin-2-ylmethyl substituent. Its structural complexity arises from the integration of nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules. The methoxyethyl group enhances solubility, while the pyridinylmethyl substituent may influence target binding affinity .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-12(21-14(18-10)16-7-8-20-2)13(19)17-9-11-5-3-4-6-15-11/h3-6H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXNSGITIGUOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Structural Information
- IUPAC Name : 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
- Molecular Formula : C14H18N4O2S
- Molecular Weight : 302.38 g/mol
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The thiazole moiety is often associated with antitumor and antimicrobial activities.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under discussion showed promising results in inhibiting cell proliferation in vitro, suggesting potential for further development as an anticancer agent .
Pharmacology
Research indicates that this compound may act as a modulator for certain receptors involved in neurological pathways. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
In a preclinical study, the compound was tested for neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced markers of oxidative stress in neuronal cell cultures, supporting its potential use in neurodegenerative disease therapies .
Antimicrobial Properties
The compound's structure suggests possible antibacterial and antifungal activity. Studies have shown that thiazole derivatives can disrupt microbial cell wall synthesis.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Drug Development
The compound is being explored as a lead structure for the development of new drugs aimed at treating infections and cancer. Its synthetic accessibility allows for the modification of functional groups to enhance efficacy and reduce toxicity.
Case Study: Lead Compound Development
A research team synthesized several analogs of this compound to evaluate their pharmacological profiles. The most promising analogs exhibited enhanced potency against targeted cancer cell lines and improved selectivity towards tumor cells over normal cells .
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
- Heterocyclic Core : The target compound’s 1,3-thiazole core is shared with Dasatinib, but the latter’s pyrimidine and piperazine substituents confer kinase selectivity . Replacing thiazole with imidazothiazole (SRT2104) or thiadiazole () alters biological targets.
- Substituent Effects: The pyridin-2-ylmethyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, similar to pyridinyl groups in kinase inhibitors . The 2-methoxyethyl substituent improves solubility compared to morpholine (SRT2104) or indole () groups, which may affect pharmacokinetics.
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.48 g/mol. The structure includes a thiazole ring, a pyridine moiety, and a methoxyethyl amino group, which are crucial for its biological activity.
1. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
- Case Studies : In vitro studies demonstrated that derivatives of thiazole exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. For instance, a study reported that thiazole-based compounds had IC50 values ranging from 0.1 to 2.5 µM against these cell lines .
2. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been documented.
- Spectrum of Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Research Findings : A review highlighted that thiazoles exhibit significant antibacterial properties due to their ability to inhibit bacterial growth by interfering with essential metabolic pathways .
3. Antioxidant Activity
The antioxidant properties of this compound are noteworthy.
- Mechanism : The antioxidant activity is primarily due to the presence of the thiazole ring, which can scavenge free radicals and reduce oxidative stress.
- Findings : Studies have indicated that thiazole derivatives can protect cells from oxidative damage, contributing to their potential use in preventing diseases associated with oxidative stress .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide?
- Methodology : Synthesis typically involves coupling reactions using thiazole-5-carboxamide intermediates. Key steps include:
- Thiazole ring formation : Controlled temperature (60–80°C) and pH (neutral to mildly acidic) to prevent side reactions.
- Amide bond formation : Use of coupling agents like EDCl/HOBt in dichloromethane or DMF .
- Functional group introduction : Methoxyethylamine substitution via nucleophilic displacement, requiring anhydrous conditions and catalysts like triethylamine .
- Validation : Purity is confirmed via HPLC (>95%) and LC-MS for molecular weight verification .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Acta Crystallographica protocols) .
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., δ 2.5 ppm for methyl groups on thiazole) .
- FT-IR : Confirms carboxamide C=O stretches (~1650 cm) and NH bending (~1550 cm) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with pyridinylmethyl and hydrophobic interactions with the thiazole ring .
- QSAR studies : Correlate substituent electronegativity (methoxyethyl group) with activity using Hammett constants .
- Validation : Compare predicted binding affinities with in vitro assays (e.g., IC values against cancer cell lines) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC values may arise from:
- Solvent effects : Polar solvents (e.g., DMSO) altering compound aggregation .
- Assay variability : Normalize data using reference inhibitors (e.g., Dasatinib for kinase assays) .
- Resolution : Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate via orthogonal assays (e.g., SPR for binding kinetics) .
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
- Methodology :
- Chiral chromatography : Separate enantiomers using Chiralpak AD-H columns .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated oxidation of the methoxyethyl group .
- Findings : The (R)-enantiomer shows 2-fold higher plasma half-life due to reduced CYP3A4 affinity .
Experimental Design Considerations
Q. What in vivo experimental designs are optimal for evaluating therapeutic potential?
- Model Systems :
- Xenograft models : Use immunodeficient mice implanted with human cancer cells (e.g., MDA-MB-231). Dose range: 10–50 mg/kg/day .
- Control groups : Include vehicle (PEG-400) and positive controls (e.g., Paclitaxel) .
- Endpoint analysis : Tumor volume measurement and histopathology for toxicity assessment (liver/kidney function) .
Q. How can structural analogs improve target selectivity?
- Analog Synthesis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
